molecular formula C20H19NO7 B2979999 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300674-60-6

2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2979999
CAS No.: 300674-60-6
M. Wt: 385.372
InChI Key: OBEFHOTYVDNFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₂₀H₁₉NO₇, with a molecular weight of 385.37 g/mol .

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-13-19(20(22)26-10-9-25-2)17-11-16(7-8-18(17)28-13)27-12-14-3-5-15(6-4-14)21(23)24/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFHOTYVDNFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative is reacted with 2-methoxyethanol in the presence of a strong acid catalyst.

    Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, where the nitrophenyl derivative is reacted with methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide as bases, and nucleophiles like thiols or amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics or as a building block for novel polymers.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group could be involved in redox reactions, while the benzofuran core may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (CAS 300674-48-0)

  • Molecular Formula: C₁₉H₁₇NO₆
  • Molecular Weight : 355.34 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester (vs. 2-methoxyethyl ester in the target compound).
    • Physicochemical Properties :
  • logP (XlogP) : 4.2 (slightly lower hydrophobicity compared to the target compound due to the absence of a methoxy group).
  • Topological Polar Surface Area (TPSA) : 94.5 Ų (similar to the target compound, as both share nitro and ester functionalities).
    • Synthetic Implications : Ethyl esters are typically easier to synthesize but may exhibit lower metabolic stability compared to methoxyethyl esters .

2-Methoxyethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS 300557-37-3)

  • Molecular Formula : C₂₀H₁₇ClO₆
  • Key Differences :
    • Substituent : 4-Chlorobenzoyloxy at the 5-position (vs. 4-nitrophenylmethoxy in the target compound).
    • Electronic Effects : The chloro group is moderately electron-withdrawing, while the nitro group is strongly electron-withdrawing. This difference may alter reactivity in electrophilic substitution or binding interactions .
    • Biological Relevance : Chloro-substituted analogs are often explored for antimicrobial activity, whereas nitro groups are common in prodrugs or kinase inhibitors .

2-Methoxyethyl 2-methyl-5-(5-nitrofuran-2-carbonyl)oxy-1-benzofuran-3-carboxylate (CAS 6241-25-4)

  • Molecular Formula: C₁₈H₁₅NO₉
  • Key Differences: Substituent: 5-Nitrofuran-2-carbonyloxy at the 5-position. Functional Group Impact: The nitrofuran moiety introduces additional nitro and heterocyclic groups, increasing molecular complexity (complexity index = 499 vs. similar values for the target compound) . Potential Applications: Nitrofurans are historically associated with antibacterial activity, suggesting divergent therapeutic applications compared to the target compound .

Physicochemical and Structural Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP (XlogP) TPSA (Ų) Rotatable Bonds
Target Compound (ID 3570-0198) 385.37 ~4.5* ~95* 6
Ethyl Analog (CAS 300674-48-0) 355.34 4.2 94.5 6
4-Chlorobenzoyloxy Analog (CAS 300557-37-3) 388.81 ~3.8* 95.7 7
Nitrofuran Analog (CAS 6241-25-4) 365.32 ~3.1* 128.3 8

*Estimated based on structural similarity and substituent contributions .

Key Observations:

Polar Surface Area : The nitrofuran analog has a higher TPSA due to additional nitro and carbonyl groups, which may reduce blood-brain barrier penetration .

Rotatable Bonds : Higher rotatable bond counts (e.g., in nitrofuran analog) correlate with reduced conformational rigidity, impacting binding entropy in drug-target interactions .

Biological Activity

2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzofuran Core : A fused aromatic system that often exhibits various pharmacological properties.
  • Methoxy and Nitro Substituents : These groups can influence the compound's reactivity and interaction with biological targets.

Chemical Formula

The molecular formula of this compound is C16H17N3O5C_{16}H_{17}N_{3}O_{5}.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways related to inflammation, cancer progression, or neuroprotection.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related benzofuran derivatives, which may provide insights into the potential effects of this compound:

  • Anticancer Activity : Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Some studies suggest that benzofuran derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Study on Anticancer Effects

A recent study demonstrated that a related benzofuran derivative significantly inhibited the growth of hepatocellular carcinoma (HCC) cells. The compound was shown to induce apoptosis and reduce cell viability in a dose-dependent manner. The IC50 values were reported as follows:

Concentration (μM)Viability (%)
0100
585
1070
2050
4030

This study highlights the potential of benzofuran derivatives in cancer therapy, suggesting that similar mechanisms may be applicable to this compound.

Study on Anti-inflammatory Activity

Another investigation evaluated the anti-inflammatory effects of related compounds in a murine model. The results indicated a significant reduction in inflammatory markers, supporting the hypothesis that these compounds could serve as therapeutic agents for inflammatory diseases.

Safety and Toxicity

While promising, the safety profile of this compound needs thorough evaluation. Preliminary toxicity studies on related benzofuran compounds suggest that they may exhibit low toxicity at therapeutic doses; however, detailed toxicological assessments are necessary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.